N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Description
N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as CPMP-6, is a novel compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of nicotinamide derivatives and has been found to possess unique biochemical and physiological effects.
Scientific Research Applications
Kinetics and Inhibition of Nicotinamidase The study of nicotinamidase from Mycobacterium tuberculosis provides insights into the enzyme's kinetics and inhibition, which is crucial for understanding the NAD+ salvage pathway. This enzyme, by hydrolyzing nicotinamide and the prodrug pyrazinamide, plays a significant role in the treatment of TB. A specific inhibitor, 3-pyridine carboxaldehyde, was identified through an inhibitor screen, suggesting potential applications in developing therapeutic strategies against TB (Seiner, Hegde, & Blanchard, 2010).
Utilization by Organisms Research on nicotinamide derivatives, including nicotinamide methochloride and related compounds, highlights their biological significance in mammals, insects, and bacteria. These compounds are active against pellagra and undergo various metabolic transformations, indicating their pivotal roles in biological systems (Ellinger, Fraenkel, & Abdel Kader, 1947).
Molecular Assemblies and Crystal Lattice Energetics A study on the cocrystals of nicotinamide demonstrates the basic recognition patterns and crystal lattice energetic features when combined with dihydroxybenzoic acids. This research can aid in the development of pharmaceuticals by understanding the interaction networks within cocrystals (Jarzembska et al., 2017).
Chemical Properties and Applications Exploration of the chemical properties of nicotinamide and its derivatives, including their roles in redox chemistry and potential as cofactor biomimetics, illustrates their versatility in catalyzing redox reactions. Such studies underscore the synthetic utility of nicotinamide in organic chemistry and biocatalysis, opening avenues for innovative therapeutic applications (Paul, Arends, & Hollmann, 2014).
Novel Inhibitors and Therapeutic Targets The discovery of bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT) reveals the enzyme's role in physiology and pathophysiology. This finding contributes to the development of potent NNMT inhibitors, offering new therapeutic strategies for diseases associated with NNMT overexpression (Babault et al., 2018).
properties
IUPAC Name |
N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(17-9-11-1-2-11)12-3-4-14(16-10-12)20-13-5-7-19-8-6-13/h3-4,10-11,13H,1-2,5-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEQBWFELULQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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